Caffeic acid

Catalog No.
S607813
CAS No.
331-39-5
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeic acid

CAS Number

331-39-5

Product Name

Caffeic acid

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+

InChI Key

QAIPRVGONGVQAS-DUXPYHPUSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol.

Synonyms

3,4-dihydroxycinnamic acid, caffeic acid, caffeic acid, (E)-isomer, caffeic acid, (Z)-isomer, caffeic acid, monosodium salt, sodium caffeate

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)O

Caffeic acid is a naturally occurring polyphenolic compound, specifically a hydroxycinnamic acid, with the molecular formula C₉H₈O₄. It is widely distributed in various plants, particularly in coffee beans, fruits, and vegetables. Caffeic acid plays a significant role in plant defense mechanisms and is involved in the biosynthesis of lignin, a key structural component of plant cell walls. This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making it of considerable interest in both nutritional and pharmaceutical contexts .

The proposed mechanism of action for caffeic acid's health benefits centers on its antioxidant and anti-inflammatory properties. The structure allows it to scavenge free radicals, reducing oxidative stress in cells []. Additionally, it might modulate inflammatory pathways by inhibiting enzymes involved in inflammation []. However, more research is needed to fully understand its mechanism in humans.

, primarily involving oxidation and conjugation. The oxidation mechanism has been studied using cyclic voltammetry, revealing that caffeic acid can undergo a two-electron oxidation process that occurs stepwise via one-electron processes. This reaction produces a semiquinone radical as an intermediate, which can further react to form dimers . Additionally, caffeic acid can participate in free radical grafting reactions when combined with ascorbic acid and hydrogen peroxide, leading to novel conjugated compounds .

Caffeic acid exhibits notable biological activities:

  • Antioxidant Activity: It acts as a primary antioxidant by interrupting free radical formation and inhibiting chain reactions that lead to oxidative stress .
  • Anti-inflammatory Effects: Caffeic acid has been shown to reduce inflammation markers in various studies.
  • Antimicrobial Properties: It demonstrates efficacy against a range of pathogens, making it a potential candidate for natural preservatives in food .

Caffeic acid can be synthesized through several methods:

  • Natural Extraction: It is commonly extracted from plant sources such as coffee beans and certain fruits.
  • Chemical Synthesis: One notable method involves the modified Wittig reaction to produce caffeic acid derivatives in an aqueous medium at elevated temperatures. This method emphasizes environmentally friendly practices by avoiding harsh reagents .
  • Biosynthesis: In plants, caffeic acid is synthesized via the shikimic acid pathway through enzymatic reactions involving phenylalanine ammonia lyase and cinnamate-4-hydroxylase .

Caffeic acid has diverse applications across various fields:

  • Food Industry: Used as a natural preservative due to its antioxidant properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects against cancer and other diseases due to its anti-inflammatory and antioxidant activities.
  • Cosmetics: Incorporated into skincare products for its protective effects against oxidative stress .

Studies have shown that caffeic acid interacts with various biomolecules through conjugation processes. Upon absorption, it undergoes enzymatic modifications such as methylation and glucuronidation, which enhance its solubility and facilitate excretion. These interactions are crucial for its bioavailability and therapeutic efficacy .

Caffeic acid shares structural similarities with several other compounds, notably:

CompoundStructure SimilarityUnique Features
Chlorogenic AcidContains caffeoyl moietyExhibits stronger antioxidant properties
Ferulic AcidHydroxycinnamic structureMore potent anti-inflammatory effects
p-Coumaric AcidPrecursor in biosynthetic pathwayLess bioactive than caffeic acid
Sinapic AcidHydroxycinnamic structureExhibits distinct antioxidant profiles

Caffeic acid is unique due to its specific antioxidant mechanisms and the ability to form various derivatives through

Molecular Configuration and Isomeric Forms

Caffeic acid (IUPAC: (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid) consists of a catechol group (3,4-dihydroxyphenyl) and an acrylic acid moiety (Fig. 1). The trans (E) isomer predominates in nature due to thermodynamic stability, while the cis (Z) form is rare and less stable.

Table 1: Molecular Properties of Caffeic Acid

PropertyValueSource
Molecular formulaC₉H₈O₄
Molecular weight180.16 g/mol
Melting point223–225°C
Density1.54 g/cm³
pKa (carboxylic acid)4.56
pKa (phenolic OH)8.72, 11.2

Crystallographic Characteristics and Thermal Stability

Crystallographic studies reveal monoclinic symmetry (space group P2₁/c) with hydrogen-bonded dimers stabilizing the lattice. Thermal gravimetric analysis (TGA) shows decomposition above 220°C, while differential scanning calorimetry (DSC) indicates a sharp endothermic peak at 224°C. Multicomponent crystals with tromethamine exhibit reduced melting points (122–123°C) due to disrupted lattice energy.

Solubility Profile

Caffeic acid is sparingly soluble in cold water (0.5 mg/mL) but highly soluble in polar solvents:

  • Ethanol: 25 mg/mL
  • Methanol: 30 mg/mL
  • DMSO: 50 mg/mL
    Non-polar solvents (hexane, chloroform) exhibit negligible solubility (<0.1 mg/mL).

Spectroscopic Signatures

Table 2: Key Spectroscopic Data

TechniquePeaks (cm⁻¹ or ppm)AssignmentSource
FT-IR3400 (O–H), 1680 (C=O), 1600 (C=C)Phenolic OH, carboxylic acid, alkene
Raman1655 (C=C), 1280 (C–O)Conjugated system, phenolic groups
¹H NMR (DMSO-d₆)7.53 (d, H-7), 6.76 (d, H-5)Aromatic and olefinic protons
¹³C NMR168.2 (COOH), 146.5 (C-3), 115.2 (C-5)Carboxylic acid, catechol carbons
UV-Vis (MeOH)λₘₐₓ: 217, 243, 295, 327 nmπ→π* transitions

The biosynthesis of caffeic acid begins with the fundamental shikimate pathway, which serves as the metabolic bridge between primary carbohydrate metabolism and aromatic compound biosynthesis [21]. This seven-step metabolic pathway converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, establishing the foundation for all aromatic amino acid production [22]. The shikimate pathway represents the exclusive route for chorismate biosynthesis in microorganisms and plants, while being entirely absent in animals [26].

The initial committed step involves the condensation of phosphoenolpyruvate and erythrose 4-phosphate by 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase to form 3-deoxy-d-arabinoheptulosonate 7-phosphate [27]. This enzyme catalyzes the reaction: phosphoenolpyruvate + d-erythrose 4-phosphate + water → 3-deoxy-d-arabino-hept-2-ulosonate 7-phosphate + phosphate [27]. The enzyme exhibits feedback inhibition by downstream aromatic amino acids, with different isoforms being inhibited by specific amino acids such as phenylalanine and tyrosine [23].

Subsequent enzymatic transformations convert 3-deoxy-d-arabinoheptulosonate 7-phosphate through a series of intermediates including 3-dehydroquinate, 3-dehydroshikimate, and shikimate [24]. The enzyme shikimate dehydrogenase catalyzes the stereoselective reduction of 3-dehydroshikimate to shikimate using nicotinamide adenine dinucleotide phosphate as the reducing agent [24]. This reaction represents a critical control point in the pathway, as shikimate serves as the namesake compound and key metabolic intermediate [24].

The phosphorylation of shikimate by shikimate kinase generates shikimate 3-phosphate, utilizing adenosine triphosphate as the phosphate donor [25]. This reaction follows the stoichiometry: shikimate + adenosine triphosphate → shikimate 3-phosphate + adenosine diphosphate [25]. Shikimate kinase represents one of the rate-limiting enzymes in the pathway and is subject to feedback inhibition by shikimate [4].

The pathway culminates with the formation of 5-enolpyruvylshikimate 3-phosphate through the action of 5-enolpyruvylshikimate 3-phosphate synthase, followed by chorismate synthesis via chorismate synthase [20]. These final steps establish chorismate as the central branch point for aromatic amino acid biosynthesis, particularly phenylalanine and tyrosine, which serve as direct precursors for caffeic acid synthesis [1] [3].

Enzymatic Conversion Mechanisms (Phenylalanine Ammonia Lyase, Cinnamate 4-Hydroxylase, Coumarate 3-Hydroxylase)

The enzymatic conversion of aromatic amino acids to caffeic acid proceeds through the phenylpropanoid pathway, involving three key enzymatic steps [1] [3]. This metabolic route represents the universal pathway for caffeic acid biosynthesis in plants and engineered microbial systems [14].

Phenylalanine ammonia lyase catalyzes the first committed step in phenylpropanoid metabolism by converting phenylalanine to trans-cinnamic acid and ammonia [6]. The enzyme exhibits specificity for l-phenylalanine and, to a lesser extent, l-tyrosine, catalyzing a spontaneous elimination reaction rather than an oxidative deamination [6]. The reaction mechanism involves the formation of a dehydroalanine cofactor within the enzyme active site, facilitating the elimination of ammonia from the substrate [6].

Kinetic studies have revealed that phenylalanine ammonia lyase exhibits negative substrate cooperativity at high phenylalanine concentrations, with Hill coefficients less than 1.0 [29]. The enzyme demonstrates mixed inhibition by ammonia, with inhibition constants of 0.57 ± 0.2 millimolar and 2.54 ± 0.2 millimolar for the two binding modes [29]. These regulatory mechanisms ensure tight control over carbon flux into the phenylpropanoid pathway [29].

Cinnamate 4-hydroxylase, designated as cytochrome P450 family 73A, catalyzes the hydroxylation of trans-cinnamic acid to para-coumaric acid [8] [34]. This cytochrome P450 monooxygenase is associated externally with the endoplasmic reticulum and requires nicotinamide adenine dinucleotide phosphate-cytochrome P450 reductase as an electron donor [34]. The enzyme exhibits high substrate specificity for cinnamic acid and demonstrates typical cytochrome P450 kinetic behavior [8].

Crystal structure analysis of cinnamate 4-hydroxylase reveals a high degree of similarity to other cytochrome P450 proteins, with a unique sequence signature responsible for substrate specificity [34]. The enzyme contains a putative allosteric substrate-binding site in a hydrophobic pocket on the surface, suggesting complex regulatory mechanisms [34]. Steady-state kinetic analysis demonstrates efficient conversion of cinnamic acid to para-coumaric acid with typical Michaelis-Menten kinetics [34].

The final enzymatic step involves coumarate 3-hydroxylase, which catalyzes the hydroxylation of para-coumaric acid to caffeic acid [9] [13]. This enzyme has been identified as a bifunctional peroxidase that oxidizes both ascorbate and 4-coumarate at comparable rates [9]. Unlike other hydroxylases in the lignin pathway, coumarate 3-hydroxylase represents the only non-membrane bound hydroxylase, distinguishing it from the cytochrome P450-dependent enzymes [9].

Recent research has demonstrated that coumarate 3-hydroxylase can catalyze the direct 3-hydroxylation of 4-coumarate to caffeate, bypassing the traditional requirement for coenzyme A activation [13]. This discovery revises previously accepted models of phenylpropanoid biosynthesis and suggests alternative pathways for caffeic acid formation [13].

EnzymeSubstrateProductCofactor RequirementsKinetic Parameters
Phenylalanine Ammonia Lyasel-Phenylalaninetrans-Cinnamic AcidNoneKi = 0.57 ± 0.2 mM (ammonia inhibition) [29]
Cinnamate 4-Hydroxylasetrans-Cinnamic Acidpara-Coumaric AcidNADPH, Cytochrome P450 ReductaseTypical P450 kinetics [34]
Coumarate 3-Hydroxylasepara-Coumaric AcidCaffeic AcidAscorbateDirect hydroxylation mechanism [9]

Cytochrome P450-Dependent Hydroxylation Processes

Cytochrome P450 enzymes play central roles in caffeic acid biosynthesis, particularly in the hydroxylation reactions that introduce hydroxyl groups at specific positions on the aromatic ring [31] [32]. These heme-thiolate monooxygenases catalyze challenging oxidative reactions by utilizing molecular oxygen and electrons from nicotinamide adenine dinucleotide phosphate [33].

The catalytic cycle of cytochrome P450 enzymes begins with substrate binding to the ferric resting state, causing displacement of the water ligand and a shift in redox potential that enables electron transfer [33]. The first electron reduces the ferric iron to the ferrous state, which then binds molecular oxygen to form a ferrous-dioxy complex [33]. A second electron transfer generates the ferric peroxy anion, which upon protonation forms the ferric hydroperoxo complex [33].

The critical oxidizing species is generated through protonation and fragmentation of the hydroperoxo intermediate, yielding a ferryl porphyrin radical cation (Compound I) [33]. This species is two oxidation states above the resting ferric state and serves as the actual hydroxylating agent [33]. The mechanism typically proceeds with retention of stereochemistry at the reacting carbon, as demonstrated in numerous studies with both cyclic and acyclic substrates [33].

Cytochrome P450 reductase serves as the essential electron transfer partner, belonging to the diflavin oxidoreductase family [31]. The enzyme contains three domains: a flavin mononucleotide-binding domain, a flavin adenine dinucleotide-binding domain, and a connecting domain with a flexible hinge region [31]. Electron transfer proceeds through a complex multiphase process involving hydride transfer from nicotinamide adenine dinucleotide phosphate to flavin adenine dinucleotide, followed by interflavin electron transfer to flavin mononucleotide [31].

The reduction process establishes a transient equilibrium between two-electron reduced states, with electrons ultimately transferred from reduced flavin mononucleotide to cytochrome P450 [31]. The efficiency of this electron transfer system is crucial for caffeic acid biosynthesis, as demonstrated by the requirement for proper stoichiometry between cytochrome P450 and cytochrome P450 reductase [31].

Bacterial cytochrome P450 systems have been extensively studied for caffeic acid production, particularly cytochrome P450 199A2 from Rhodopseudomonas palustris [10]. This enzyme demonstrates unique substrate specificity for aromatic carboxylic acids and can efficiently hydroxylate para-coumaric acid to caffeic acid [10]. Site-directed mutagenesis studies have identified key residues controlling regioselectivity and substrate specificity [10].

The F185L mutant of cytochrome P450 199A2 exhibits 5.5 times higher hydroxylation activity for para-coumaric acid compared to the wild-type enzyme [10]. Whole-cell catalysts expressing this mutant achieved caffeic acid production levels of 15 millimolar (2.8 grams per liter), representing the highest biotechnological production levels achieved at the time [10].

Self-sufficient cytochrome P450 enzymes, which contain redox partners in a single polypeptide chain, offer advantages for biotechnological applications [32]. These systems eliminate the need for separate expression of electron transfer partners and provide more efficient intramolecular electron transfer [32]. The electron transport chain in these systems follows the pathway: nicotinamide adenine dinucleotide phosphate → flavin mononucleotide → [2Fe-2S] cluster → heme [32].

Heterologous Production in Microbial Systems

Heterologous production of caffeic acid in microbial systems has emerged as a sustainable alternative to traditional plant extraction methods [14] [15]. The construction of microbial cell factories enables efficient biosynthesis through metabolic engineering and synthetic biology approaches, utilizing renewable carbon sources for caffeic acid production [14].

Escherichia coli represents the most extensively studied microbial host for caffeic acid production [14] [17]. The endogenous aromatic amino acid biosynthesis pathway provides the necessary precursors, though pathway engineering is required to enhance metabolic flux toward tyrosine and phenylalanine [14]. Multiple strategies have been employed to overcome feedback inhibition and redirect carbon flow toward phenylpropanoid metabolism [14].

Early studies demonstrated caffeic acid production from para-coumaric acid using engineered Escherichia coli expressing coumarate 3-hydroxylase from Saccharothrix espanaensis [14]. Subsequent developments introduced tyrosine ammonia lyase to enable de novo production from glucose, achieving titers of 150 milligrams per liter [14]. Further optimization through deletion of competing pathways and overexpression of rate-limiting enzymes increased production to 766.68 milligrams per liter [14] [38].

Recent breakthroughs have achieved caffeic acid titers of up to 6.17 grams per liter through comprehensive metabolic engineering approaches [17] [14]. These improvements involved enhancing the biosynthesis pathway of flavin adenine dinucleotide cofactor, optimizing transporter expression, and eliminating competing metabolic routes [19]. The highest producing strain utilized tyrosine ammonia lyase from Rhodotorula glutinis and para-coumaric acid 3-hydroxylase from Saccharothrix espanaensis [17].

Saccharomyces cerevisiae has also been employed as a host for caffeic acid production, offering advantages for expressing plant-derived cytochrome P450 enzymes [14] [36]. The eukaryotic cellular machinery provides better support for complex enzyme folding and membrane association required for cytochrome P450 function [14]. Initial studies achieved 11.432 milligrams per liter from glucose using para-coumaric acid 3-hydroxylase from Arabidopsis thaliana [36].

Advanced engineering strategies in Saccharomyces cerevisiae have incorporated multiple genes from the phenylpropanoid pathway, including phenylalanine ammonia lyase from Sorghum bicolor and various cytochrome P450 enzymes from Populus trichocarpa [14]. These comprehensive approaches achieved caffeic acid titers of 5.5 grams per liter, demonstrating the potential for high-level production in yeast systems [14].

The choice of microbial host significantly impacts production efficiency and enzyme expression levels [14] [16]. Prokaryotic systems like Escherichia coli offer rapid growth rates and well-established genetic tools but face challenges expressing plant-specific cytochrome P450 enzymes [16]. Eukaryotic hosts provide better support for complex enzyme systems but typically exhibit slower growth rates and lower production volumes [14].

Microbial HostEnzyme SourcePathway EngineeringSubstrateMaximum Titer (mg/L)Reference
Escherichia coli ATCC31882R. glutinis TAL, S. espanaensis C3HtyrR deletion, aroG overexpressionGlucose6,170 [17]
Escherichia coli BL21P. aeruginosa 4HPA3H-para-Coumaric acid10,200 [14]
Saccharomyces cerevisiae CEN.PK113-11CMultiple sourcesComprehensive pathwayGlucose5,500 [14]
Escherichia coli ATCC31884R. glutinis TAL, E. coli 4HPA3HaroG overexpression, pheLA deletionGlucose + Glycerol766.68 [14]
Saccharomyces cerevisiae BY4742A. thaliana C3H, CPR1ARO4, ARO7 overexpressionGlucose11.432 [36]

Optimization of fermentation conditions plays a crucial role in maximizing caffeic acid production [14] [19]. Medium composition, particularly carbon source concentration and nutrient availability, significantly affects both cell growth and product formation [36]. Temperature control and oxygenation levels must be carefully balanced to support both microbial growth and enzyme activity [14].

The development of robust microbial hosts with improved tolerance to caffeic acid and its precursors represents an ongoing challenge [14] [15]. High concentrations of phenolic compounds can exhibit cytotoxic effects, limiting achievable production titers [37]. Engineering approaches to enhance cellular tolerance include overexpression of efflux pumps and modification of cell membrane composition [19].

Physical Description

3,4-dihydroxycinnamic acid appears as yellow prisms or plates (from chloroform or ligroin) or pale yellow granules. Alkaline solutions turn from yellow to orange. (NTP, 1992)
Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline]
Solid

Color/Form

Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

180.04225873 g/mol

Monoisotopic Mass

180.04225873 g/mol

Heavy Atom Count

13

LogP

1.15
log Kow = 1.15
1.35

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

433 to 437 °F (decomposes) (NTP, 1992)
Decomposes at 223-225 °C (Softens at 194 °C).
225 °C

UNII

U2S3A33KVM

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (94.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (96.15%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (82.69%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Caffeic Acid is an orally bioavailable, hydroxycinnamic acid derivative and polyphenol, with potential anti-oxidant, anti-inflammatory, and antineoplastic activities. Upon administration, caffeic acid acts as an antioxidant and prevents oxidative stress, thereby preventing DNA damage induced by free radicals. Caffeic acid targets and inhibits the histone demethylase (HDM) oncoprotein gene amplified in squamous cell carcinoma 1 (GASC1; JMJD2C; KDM4C) and inhibits cancer cell proliferation. GASC1, a member of the KDM4 subgroup of Jumonji (Jmj) domain-containing proteins, demethylates trimethylated lysine 9 and lysine 36 on histone H3 (H3K9 and H3K36), and plays a key role in tumor cell development.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

Caffeic acid phenethyl ester (CAPE) was synthesized from caffeic acid and phenethyl alcohol (ratio 1:5) at room temperature with dicyclohexyl carbodiimide (DCC) as a condensing reagent. The yield was about 38%. CAPE was found to arrest the growth of human leukemia HL-60 cells. It also inhibits DNA, RNA and protein synthesis in HL-60 cells with IC50 of 1.0 M, 5.0 M and 1.5 M, respectively.
In an attempt to understand the antihyperglycemic action of caffeic acid, the myoblast C2C12 cells were employed to investigate the glucose uptake in the present study. Caffeic acid enhanced the uptake of radioactive glucose into C2C12 cells in a concentration-dependent manner. Similar effect of phenylephrine on the uptake of radioactive glucose was also observed in C2C12 cells. Prazosin attenuated the action of caffeic acid in a way parallel to the blockade of phenylephrine. Effect of caffeic acid on alpha1-adrenoceptors was further supported by the displacement of [3H]prazosin binding in C2C12 cells. Moreover, the glucose uptake-increasing action of phenylephrine in C2C12 cells was inhibited by the antagonists of alpha1A-adrenoceptors, both tamsulosin and WB 4101, but not by the antagonist of alpha1B-adrenoceptors, chlorethylclonidine (CEC). The presence of alpha1A-adrenoceptors in C2C12 cells can thus be considered. Similar inhibition of the action of caffeic acid was also obtained in C2C12 cells co-incubating these antagonists. An activation of alpha1A-adrenoceptors seems responsible for the action of caffeic acid in C2C12 cells. In the presence of U73312, the specific inhibitor of phospholipase C, caffeic acid-stimulated uptake of radioactive glucose into C2C12 cells was reduced in a concentration-dependent manner and it was not affected by U73343, the negative control of U73312. Moreover, chelerythrine and GF 109203X diminished the action of caffeic acid at concentrations sufficient to inhibit protein kinase C. Therefore, the obtained data suggest that an activation of alpha1A-adrenoceptors in C2C12 cells by caffeic acid may increase the glucose uptake via phospholipase C-protein kinase C pathway.
Caffeic acid (CA, 3,4-dihydroxycinnamic acid), at 2% in the diet, had been shown to be carcinogenic in forestomach and kidney of F344 rats and B6C3F1 mice. Based on its occurrence in coffee and numerous foods and using a linear interpolation for cancer incidence between dose 0 and 2%, the cancer risk in humans would be considerable. In both target organs, tumor formation was preceded by hyperplasia, which could represent the main mechanism of carcinogenic action. The dose-response relationship for this effect was investigated in male F344 rats after 4-week feeding with CA at different dietary concentrations (0, 0.05, 0.14, 0.40, and 1.64%). Cells in S-phase of DNA replication were visualized by immunohistochemical analysis of incorporated 5-bromo-2'-deoxyuridine (BrdU), 2 hr after intraperitoneal injection. In the forestomach, both the total number of epithelial cells per millimeter section length and the unit length labeling index of BrdU-positive cells (ULLI) were increased, about 2.5-fold, at 0.40 and 1.64%. The lowest concentration (0.05%) had no effect. At 0.14%, both variables were decreased by about one-third. In the kidney, the labeling index in proximal tubular cells also indicated a J-shaped (or U-shaped) dose response with a 1.8-fold increase at 1.64%. In the glandular stomach and in the liver, which are not target organs, no dose-related effect was seen. The data show a good correlation between the organ specificity for cancer induction and stimulation of cell division. With respect to the dose-response relationship and the corresponding extrapolation of the animal tumor data to a human cancer risk, a linear extrapolation appears not to be appropriate.

Vapor Pressure

0.00000025 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

331-39-5
501-16-6

Metabolism Metabolites

Enzymes involved in its /caffeic acid/ metabolism have not been identified. In the following, caffeic (CA), chlorogenic (CGA), and dihydrocaffeic (DHCA) acids were incubated with hepatocytes and shown to undergo metabolism by cytochrome P450, catechol-O-methyltransferase (COMT), and beta-oxidation enzymes. Ferulic (FA) or dihydroferulic (DHFA) acids, formed as the result of CA- or DHCA-O-methylation by COMT, were also O-demethylated by CYP1A1/2 but not CYP2E1. DHCA or DHFA also underwent side chain dehydrogenation to form CA and FA, respectively, which was prevented by thioglycolic acid, an inhibitor of the beta-oxidation enzyme acyl CoA dehydrogenase. The rates of glutathione conjugate formation catalyzed by NADPH/microsomes (CYP2E1) in decreasing order DHCA>CA>CGA trend which was in reverse order to the rates of their O-methylation by COMT. The CA- and DHCA-o-quinones formed by NADPH/P450 likely inhibited COMT but can readily form glutathione conjugates. CA, DHCA and DHFA were inter-metabolized to each other and to FA by isolated rat hepatocytes whereas FA was metabolized only to CA but not to DHCA or DHFA. CA, DHCA, FA, DHFA and CGA showed a dose-dependent hepatocyte toxicity and the LD(50) (2 h), determined were in decreasing order of effectiveness DHCA>CA>DHFA>CGA>FA. In summary, evidence has been provided that O-methylation, GSH conjugation, hydrogenation and dehydrogenation are involved in the hepatic metabolism of CA and DHCA. The O-methylation pathway for CA and DHCA is a detoxification route whereas o-quinones formation catalyzed by P450 is the toxification route.
In rats, chlorogenic acid is hydrolysed in the stomach and intestine to caffeic and quinic acids. A number of metabolites have been identified. Glucuronides of meta-coumaric acid and meta-hydroxyhippuric acid appear to be the main metabolites in humans. After oral administration of caffeic acid to human volunteers, O-methylated derivatives (ferulic, dihydroferulic and vanillic acids) were excreted rapidly in the urine, while the meta-hydroxyphenyl derivatives appeared later. The dehydroxylation reactions were ascribed to the action of intestinal bacteria.
Caffeic Acid has known human metabolites that include (2S,3S,4S,5R)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and (2S,3S,4S,5R)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Caffeic_acid
Phenprobamate

Methods of Manufacturing

Constituent of plants, probably occurs in plants only in conjugated forms, e.g., chlorogenic acid.
Isolation from green coffee: Wolfrom et al., J. Agr. Food Chem. 8, 58 (1960); from roasted coffee: Krasemann, Arch. Pharm. 293, 721 (1960). Formation by acid hydrolysis of chlorogenic acid: Fiedler, Arzneimittel-Forsch. 4, 41 (1954); Whiting, Carr, Nature 180, 1479 (1957); Guern, C.A. 61, 9965h (1964).

Interactions

Caffeic acid enhanced the uptake of radioactive glucose into C2C12 cells in a concentration-dependent manner. Similar effect of phenylephrine on the uptake of radioactive glucose was also observed in C2C12 cells. Prazosin attenuated the action of caffeic acid in a way parallel to the blockade of phenylephrine.
Female ICR/Ha mice, nine weeks of age, were fed a diet containing 0.06 mmol/g (10 g/kg of diet) caffeic acid (purity, 99%). From experimental day 8, the mice were also given 1 mg benzo(a)pyrene by gavage twice a week for four weeks. The diet containing caffeic acid was removed three days after the last benzo(a)pyrene treatment. Mice were killed at 211 days of age. In the 17 effective mice, the number of forestomach tumors (> or = 1 mm)/mouse (histology unspecified) was significantly decreased by caffeic acid (p < 0.05) (3.1 versus 5.0 tumors/mouse among 38 mice treated with benzo(a)pyrene alone).

Dates

Modify: 2023-08-15

Explore Compound Types